N-Biotinyl-N'-Boc-1,6-hexanediamine
Overview
Description
N-Biotinyl-N’-Boc-1,6-hexanediamine is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound is known for its high purity and is widely cited in global scientific literature .
Mechanism of Action
Target of Action
N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research
Mode of Action
It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.
Biochemical Pathways
It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.
Result of Action
Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.
Biochemical Analysis
Biochemical Properties
N-Biotinyl-N’-Boc-1,6-hexanediamine can be used as a modification reagent for biomolecules such as proteins and antibodies . Through its hexanediamine part, it can react with other molecules to form stable covalent connections .
Cellular Effects
Given its biotinylated nature, it can be inferred that it may play a role in marking and tracking molecules for detection and analysis in cellular studies .
Molecular Mechanism
The molecular mechanism of N-Biotinyl-N’-Boc-1,6-hexanediamine involves the formation of covalent connections with other molecules through its hexanediamine part . This allows it to be used for the development of biosensors, drug delivery systems, and molecular marking and analysis in biochemical and molecular biology experiments .
Preparation Methods
The synthesis of N-Biotinyl-N’-Boc-1,6-hexanediamine involves several steps. Initially, biotin, HOBT (1-Hydroxybenzotriazole), and EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added to DMF (Dimethylformamide) at room temperature. Subsequently, N’-Boc-1,6-hexamethylenediamine is added, and the mixture is stirred overnight. The DMF is then spin-dried, and methyl alcohol is added to precipitate white solids. These solids are filtered and dried to obtain the crude product, which is then purified to achieve high purity .
Chemical Reactions Analysis
N-Biotinyl-N’-Boc-1,6-hexanediamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
Oxidation and Reduction:
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of the free amine
Scientific Research Applications
N-Biotinyl-N’-Boc-1,6-hexanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and assays.
Biology: The compound is employed in biochemical assays and as a biotinylated probe for studying protein interactions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the production of biotinylated materials for various industrial processes .
Comparison with Similar Compounds
N-Biotinyl-N’-Boc-1,6-hexanediamine is unique due to its biotinylated structure and the presence of a Boc-protected amine group. Similar compounds include:
N-Boc-1,6-hexanediamine: Lacks the biotinylated structure but has a similar Boc-protected amine group.
Biotinylated Polyethylene Glycol: Another biotinylated compound used in similar biochemical applications.
Biotinylated Lysine: Used in protein labeling and biochemical assays
N-Biotinyl-N’-Boc-1,6-hexanediamine stands out due to its specific combination of biotinylation and Boc protection, making it highly versatile in various scientific applications.
Biological Activity
N-Biotinyl-N'-Boc-1,6-hexanediamine is a bioconjugate that combines biotin with a Boc-protected hexanediamine. This compound has garnered attention due to its potential applications in drug delivery, molecular imaging, and as a building block for various biochemical assays. This article explores its biological activity, synthesis methods, and implications in research.
Synthesis and Characterization
This compound is synthesized through a straightforward method involving biotin, HOBT (1-hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) at room temperature. The reaction yields a high-purity product suitable for subsequent biological experiments. The synthesis process is characterized by the following steps:
- Reagents Preparation : Combine biotin, HOBT, and EDC in DMF.
- Addition of Hexanediamine : Introduce N'-Boc-1,6-hexanediamine to the mixture.
- Reaction Conditions : Stir the mixture overnight at room temperature.
- Product Isolation : Spin-dry the solution, add methanol to precipitate the product, filter, dry, and purify.
The yield is reported to be high, with good crystallization effects and low foreign matter content .
Biological Activity
This compound exhibits several notable biological activities:
- Avidin-Biotin Interaction : The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays where specific targeting is required. This interaction is characterized by an extremely high affinity, which is crucial for applications such as drug delivery systems and biosensors .
- Cellular Uptake : Studies indicate that compounds conjugated with biotin can enhance cellular uptake through receptor-mediated endocytosis. This property is particularly beneficial for delivering therapeutic agents specifically to target cells .
- Stability and Reactivity : The Boc group provides stability under physiological conditions while allowing for deprotection in the presence of specific reagents or conditions (e.g., acidic environments). This feature is advantageous for controlled release applications in drug delivery systems .
Case Studies
Several studies have demonstrated the utility of this compound in various biological contexts:
- Targeted Drug Delivery : In one study, a biotin-conjugated drug was shown to selectively accumulate in cancer cells overexpressing biotin receptors. The compound facilitated a significant increase in cytotoxicity against these cells compared to non-targeted approaches .
- Molecular Imaging : Another application involved using this compound as part of a molecular imaging probe. The biotin moiety enabled targeting specific tissues or cells, improving imaging contrast and specificity .
- Biochemical Assays : The compound has been used effectively in enzyme-linked immunosorbent assays (ELISA) where its strong interaction with avidin allows for enhanced signal detection through biotin-labeled antibodies .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to other similar compounds:
Compound | Avidin Binding Affinity | Cellular Uptake | Stability | Applications |
---|---|---|---|---|
This compound | High | Enhanced | Good | Drug delivery, imaging |
Biotin-Acid Conjugate | Moderate | Moderate | Moderate | Biochemical assays |
N-Biotinyl-Diethylene Glycol | High | Low | High | Targeted therapies |
Properties
IUPAC Name |
tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNCGHFZLQFOA-BQFCYCMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451517 | |
Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153162-70-0 | |
Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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